Vabicaserin Hydrochloride

Description

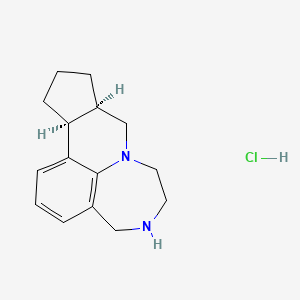

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPPENBDXAWXJC-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977679 | |

| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887258-94-8, 620948-34-7 | |

| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887258-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vabicaserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VABICASERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vabicaserin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabicaserin hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of Vabicaserin, detailing its molecular interactions, downstream signaling cascades, and functional consequences on key neurotransmitter systems. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of serotonergic drugs.

Introduction

This compound is a novel pharmacological agent that primarily targets the serotonin 2C (5-HT2C) receptor.[1][2] Its high affinity and functional agonism at this receptor subtype confer a distinct pharmacological profile, leading to the modulation of several downstream neurochemical pathways implicated in mood, psychosis, and appetite.[1][3] This guide will elucidate the intricate details of Vabicaserin's mechanism of action, from receptor binding to its influence on neural circuitry.

Receptor Binding and Functional Activity

Vabicaserin exhibits a high affinity for the human 5-HT2C receptor, acting as a full agonist.[1][2] It also displays significant affinity for the 5-HT2B receptor, where it functions as an antagonist, and a much lower affinity for the 5-HT2A receptor, at which it also acts as an antagonist.[1][2] This selectivity profile is crucial to its therapeutic potential and safety.

Quantitative Receptor Binding and Functional Data

The following tables summarize the in vitro binding affinities (Ki), and functional potencies (EC50/IC50) of Vabicaserin at human serotonin 5-HT2 receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| 5-HT2C | 3 nM | [1][2] |

| 5-HT2B | 14 nM | [2] |

| 5-HT2A | >50-fold selectivity over 5-HT2C | [2] |

| Receptor Subtype | Functional Activity | Potency | Intrinsic Activity (vs. 5-HT) | Reference |

| 5-HT2C | Full Agonist | EC50 = 8 nM | 100% | [1][2] |

| 5-HT2B | Antagonist | IC50 = 29 nM | - | [1] |

| 5-HT2A | Antagonist | IC50 = 1,650 nM | - | [1] |

Signaling Pathways

The primary mechanism of action of Vabicaserin is initiated by its agonistic activity at the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.

Canonical Gq/11 Signaling Cascade

Activation of the 5-HT2C receptor by Vabicaserin leads to the activation of the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.

Downstream Neurochemical Effects

The activation of 5-HT2C receptors by Vabicaserin has significant modulatory effects on other neurotransmitter systems, which are believed to underlie its therapeutic potential.

By activating 5-HT2C receptors, Vabicaserin inhibits dopamine (B1211576) release in the mesolimbic pathway.[1] This is thought to be a key mechanism for its potential antipsychotic effects, particularly on the positive symptoms of schizophrenia.[1]

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on Vabicaserin (B107045) Hydrochloride for Schizophrenia Treatment

Abstract

Vabicaserin hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that was investigated as a novel treatment for schizophrenia. Its mechanism, distinct from direct dopamine (B1211576) D2 receptor antagonism, involves the modulation of mesolimbic and mesocortical dopamine pathways via serotonin receptor activation. Preclinical studies demonstrated a profile consistent with antipsychotic activity, and a Phase II clinical trial showed some efficacy, particularly at a 200 mg/day dose, without the weight gain associated with standard-of-care agents like olanzapine.[1][2] Despite these findings, its clinical development for schizophrenia was discontinued. This guide provides a detailed technical overview of vabicaserin's pharmacological profile, key experimental data and protocols, and its clinical trial outcomes.

Core Mechanism of Action

Vabicaserin acts as a selective agonist at the serotonin 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

-

Receptor Binding: Vabicaserin binds to and activates the 5-HT2C receptor located on neurons in key brain regions, such as the ventral tegmental area (VTA).

-

G-Protein Activation: Upon activation, the receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Downstream Cascade: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC). This cascade modulates neuronal excitability and neurotransmitter release.

For schizophrenia, this pathway is significant because 5-HT2C receptor activation is known to decrease the activity of mesolimbic dopamine neurons, a mechanism hypothesized to alleviate positive symptoms.[3] Furthermore, it may enhance dopamine release in the prefrontal cortex, potentially improving cognitive and negative symptoms.[3]

Caption: Vabicaserin's intracellular signaling cascade via the 5-HT2C receptor.

Quantitative Data

Table 1: In Vitro Pharmacological Profile

This table summarizes the binding affinity (Ki) and functional potency (EC50) of vabicaserin at key serotonin receptors. The data highlight its high potency and selectivity for the 5-HT2C receptor.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect |

| Human 5-HT2C | 3 | 8 | Full Agonist |

| Human 5-HT2B | 14 | --- | Antagonist / Partial Agonist |

| Human 5-HT2A | >150 (>50-fold selective) | --- | Antagonist |

Data sourced from Dunlop et al. (2011).[4][5][6]

Table 2: Summary of Phase II Clinical Trial Results (NCT00265551)

This was a 6-week, randomized, double-blind, placebo-controlled trial in subjects with acute schizophrenia. The primary endpoint was the change from baseline in the PANSS Positive Subscale (PANSS-PSS).[1]

| Treatment Group | Change in PANSS-PSS (vs. Placebo) | Change in PANSS Total (vs. Placebo) | Change in PANSS Negative | Key Safety Finding |

| Vabicaserin 200 mg/day | Significant Improvement | Significant Improvement | Significant improvement from baseline | Well tolerated |

| Vabicaserin 400 mg/day | Non-significant trend | Trend toward improvement | Significant improvement from baseline | Well tolerated |

| Olanzapine 15 mg/day | Significant Improvement | Significant Improvement | Not reported vs. placebo | Significant weight gain |

| Placebo | --- | --- | Worsened from baseline | --- |

Data sourced from Shen et al. (2014).[1][2]

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is a standard method to determine the affinity of a test compound (vabicaserin) for a target receptor by measuring its ability to displace a specific radiolabeled ligand.

-

Objective: To calculate the inhibition constant (Ki) of vabicaserin at the human 5-HT2C receptor.

-

Materials:

-

Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor.

-

Radioligand: ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine ([¹²⁵I]DOI).[4][6]

-

Test Compound: this compound at various concentrations.

-

Non-specific binding control: High concentration of a non-labeled ligand (e.g., mianserin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Gamma counter.

-

-

Methodology:

-

Incubation: In assay tubes, combine the cell membranes, [¹²⁵I]DOI, and varying concentrations of vabicaserin. A parallel set of tubes containing the non-specific binding control is also prepared.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of vabicaserin concentration. Use non-linear regression to determine the IC50 (the concentration of vabicaserin that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Standard experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay (for EC50 Determination)

This functional assay measures the ability of an agonist to activate a Gq-coupled receptor by quantifying the resulting increase in intracellular calcium.

-

Objective: To determine the potency (EC50) of vabicaserin as a 5-HT2C receptor agonist.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test Compound: this compound at various concentrations.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

-

-

Methodology:

-

Cell Plating: Seed the cells into 96- or 384-well microplates and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for approximately 1 hour at 37°C. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.

-

Baseline Reading: Place the microplate into the fluorescence plate reader and measure the baseline fluorescence of each well.

-

Compound Addition: The instrument adds varying concentrations of vabicaserin to the wells.

-

Signal Detection: Immediately following compound addition, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of vabicaserin concentration. Use a sigmoidal dose-response curve fit to calculate the EC50 (the concentration that produces 50% of the maximal response).[4][7]

-

Conditioned Avoidance Response (CAR) Model

The CAR test is a classic preclinical behavioral model with high predictive validity for antipsychotic efficacy.[8] Drugs that selectively suppress the conditioned avoidance response without producing sedation or motor impairment are considered to have antipsychotic-like properties.[9]

-

Objective: To assess the potential antipsychotic activity of vabicaserin in vivo.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A visual or auditory cue serves as the conditioned stimulus (CS).

-

Subjects: Male Sprague-Dawley or Wistar rats.

-

Methodology:

-

Training (Acquisition): A rat is placed in the shuttle box. A trial begins with the presentation of the CS (e.g., a tone or light) for a set period (e.g., 10 seconds).

-

The CS is followed by the unconditioned stimulus (US; e.g., a 0.5 mA foot shock).

-

If the rat moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). The CS is terminated.

-

If the rat does not move during the CS, the shock is delivered. If it then moves to the other compartment, the shock is terminated (an escape response).

-

Rats undergo multiple trials until they reach a stable criterion of successful avoidance (e.g., >80% avoidance).

-

Drug Testing: Once trained, rats are administered vabicaserin or vehicle prior to the test session.

-

Evaluation: The number of avoidance responses, escape responses, and escape failures are recorded. A compound is considered to have an antipsychotic-like profile if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating a specific effect on the conditioned behavior rather than general motor impairment.[10][11]

-

Clinical Development Status and Conclusion

Vabicaserin demonstrated proof-of-concept in a Phase II trial, showing efficacy on positive and negative symptoms of schizophrenia at 200 mg/day.[1][2] A key advantage was the lack of weight gain, a common and problematic side effect of many atypical antipsychotics.[1][2] However, the 400 mg/day dose showed a diminished response, suggesting a narrow therapeutic window or a U-shaped dose-response curve.[1][2] Ultimately, the development of vabicaserin for schizophrenia was discontinued.[12] While the specific reasons were not fully publicized, factors may have included the modest efficacy compared to established agents or strategic business decisions.[3][13]

References

- 1. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Characterization of Vabicaserin (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist | Semantic Scholar [semanticscholar.org]

- 7. innoprot.com [innoprot.com]

- 8. researchgate.net [researchgate.net]

- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 10. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Vabicaserin Hydrochloride: An In-depth Technical Guide on a Selective 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabicaserin (B107045) hydrochloride is a potent and selective full agonist of the serotonin (B10506) 2C (5-HT2C) receptor that has been investigated for its therapeutic potential, primarily in the treatment of schizophrenia. This technical guide provides a comprehensive overview of the pharmacology of vabicaserin, detailing its mechanism of action, receptor binding profile, functional activity, and preclinical and clinical findings. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the experimental methodologies used to characterize this compound and its downstream effects. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are illustrated using diagrams.

Introduction

The 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and cognition. Its modulation has been a key target for the development of novel therapeutics for various neuropsychiatric disorders. Vabicaserin (formerly SCA-136) emerged as a promising compound due to its high affinity and selectivity for the 5-HT2C receptor.[1][2] This guide delves into the core scientific data and experimental protocols that have defined our understanding of vabicaserin hydrochloride's function as a 5-HT2C receptor agonist.

Mechanism of Action

Vabicaserin acts as a full agonist at the 5-HT2C receptor.[3] Its therapeutic hypothesis, particularly in the context of schizophrenia, is centered on its ability to modulate dopaminergic pathways. By activating 5-HT2C receptors, vabicaserin is thought to inhibit dopamine (B1211576) release in the mesolimbic pathway, a key circuit implicated in the positive symptoms of schizophrenia.[3][4] This selective action on the mesolimbic system, without significantly affecting the nigrostriatal pathway, suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[5]

Signaling Pathway

The 5-HT2C receptor primarily couples to the Gq alpha subunit of the G-protein complex.[1][2] Upon agonist binding, such as with vabicaserin, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a cascade of downstream cellular responses.

Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and functional potency.

Table 1: Receptor Binding Affinity of Vabicaserin

| Receptor | Radioligand | Ki (nM) | Source |

| Human 5-HT2C | [125I]DOI | 3 | [6][7] |

| Human 5-HT2B | [3H]5-HT | 14 | [6] |

| Human 5-HT2A | [125I]DOI | 1650 | [3] |

Ki: Inhibition constant. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Vabicaserin

| Assay | Receptor | Parameter | Value (nM) | Intrinsic Activity | Source |

| Calcium Mobilization | Human 5-HT2C | EC50 | 8 | 100% (Full Agonist) | [3][6] |

| Inositol Phosphate Accumulation | Human 5-HT2A | IC50 | 1650 | Antagonist | [3] |

| Inositol Phosphate Accumulation | Human 5-HT2B | IC50 | 29 | Antagonist | [3] |

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

Protocol for 5-HT2C Receptor Binding:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.[6]

-

Radioligand: [125I]-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane ([125I]DOI), a non-selective serotonin receptor agonist.[8]

-

Incubation: Membranes are incubated with a fixed concentration of [125I]DOI and varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of vabicaserin that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the efficacy and potency of a compound at its target receptor.

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol:

-

Cell Line: Human Embryonic Kidney (HEK293) cells or CHO cells stably expressing the human 5-HT2C receptor.

-

Dye Loading: Cells are plated in a multi-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Upon binding of calcium, the fluorescence intensity of the dye increases. This change in fluorescence is monitored over time.

-

Data Analysis: The peak fluorescence response is measured for each concentration of vabicaserin. The data are then plotted to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the intrinsic activity (the maximal effect of the drug relative to a reference full agonist) are determined.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.

Protocol for Dopamine Measurement in the Nucleus Accumbens:

-

Animal Model: Male rats are typically used.[4]

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the nucleus accumbens of the rat brain under anesthesia.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Dialysate Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

-

Drug Administration: this compound is administered to the animal (e.g., via subcutaneous injection), and dialysate samples are collected before and after administration to measure the change in dopamine levels.

Preclinical and Clinical Overview

Preclinical studies in rodents demonstrated that vabicaserin selectively reduces dopamine levels in the nucleus accumbens without affecting striatal dopamine, a profile consistent with potential antipsychotic efficacy and a lower risk of motor side effects.[4][5] Furthermore, vabicaserin has been shown to increase extracellular glutamate (B1630785) in the medial prefrontal cortex of rats, suggesting potential benefits for cognitive symptoms.[4]

Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia.[10] In a 6-week, randomized, double-blind, placebo-controlled study, vabicaserin was evaluated at doses of 200 mg/day and 400 mg/day. The 200 mg/day dose showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) positive subscale score compared to placebo.[10] However, the development of vabicaserin for schizophrenia was ultimately discontinued.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2C receptor full agonist. In vitro studies have clearly defined its high affinity and functional activity at the 5-HT2C receptor, while preclinical in vivo studies have elucidated its modulatory effects on the mesolimbic dopamine system. Although it showed some promise in early clinical trials for schizophrenia, its development was not pursued. The comprehensive data and detailed experimental protocols presented in this guide provide a valuable resource for the scientific community, aiding in the understanding of 5-HT2C receptor pharmacology and informing the development of future therapeutics targeting this important receptor.

References

- 1. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Characterization of Vabicaserin (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist | Semantic Scholar [semanticscholar.org]

- 8. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Vabicaserin Hydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabicaserin (B107045) hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor agonist that was under development by Wyeth (later acquired by Pfizer) for the treatment of schizophrenia. This technical guide provides an in-depth overview of the discovery and development history of vabicaserin, including its pharmacological profile, synthesis, and clinical evaluation. The development of vabicaserin was ultimately discontinued (B1498344), but its story offers valuable insights into the therapeutic potential and challenges of targeting the 5-HT2C receptor for central nervous system disorders.

Discovery and Preclinical Development

Vabicaserin emerged from a drug discovery program at Wyeth aimed at identifying novel antipsychotic agents with a mechanism of action distinct from the dopamine (B1211576) D2 receptor antagonism central to existing therapies. The program focused on the 5-HT2C receptor, a G-protein coupled receptor implicated in the regulation of dopamine and other neurotransmitters involved in psychosis.

Lead Identification and Optimization

The discovery of vabicaserin involved the screening of a chemical library for compounds with high affinity and selectivity for the 5-HT2C receptor. The initial lead compounds were likely optimized through iterative structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. This process led to the identification of SCA-136, a novel cyclopentadiazepinoquinoline derivative with a promising preclinical profile.

In Vitro Pharmacology

Vabicaserin's pharmacological profile was characterized through a series of in vitro assays, which demonstrated its high affinity and functional agonism at the 5-HT2C receptor.

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay was employed to determine the binding affinity of vabicaserin for various neurotransmitter receptors. The general protocol is as follows:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor were prepared.

-

Radioligand: 125I-(2,5-dimethoxy)phenylisopropylamine was used as the radioligand.

-

Incubation: Cell membranes were incubated with the radioligand and varying concentrations of vabicaserin in a suitable buffer.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) was calculated from the concentration of vabicaserin that inhibited 50% of the specific binding of the radioligand (IC50) using the Cheng-Prusoff equation.

Experimental Protocol: Calcium Mobilization Assay

The functional activity of vabicaserin as a 5-HT2C receptor agonist was assessed using a calcium mobilization assay.

-

Cell Culture: CHO cells stably expressing the human 5-HT2C receptor were cultured.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of vabicaserin were added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The concentration of vabicaserin that produced 50% of the maximal response (EC50) was determined.

Table 1: In Vitro Pharmacological Profile of Vabicaserin

| Receptor/Assay | Parameter | Value (nM) |

| Human 5-HT2C Receptor | Ki | 3 |

| EC50 (Calcium Mobilization) | 8 | |

| Human 5-HT2B Receptor | Ki | 14 |

| IC50 (Antagonist) | 29 | |

| Human 5-HT2A Receptor | IC50 (Antagonist) | 1,650 |

| Human 5-HT1A Receptor | Ki | 112 |

Data compiled from multiple sources.[1][2]

Mechanism of Action

Vabicaserin acts as a full agonist at the 5-HT2C receptor.[1] Activation of 5-HT2C receptors is believed to exert its antipsychotic effects by modulating dopaminergic and glutamatergic pathways. Specifically, it has been shown to decrease dopamine release in the mesolimbic pathway, which is thought to be hyperactive in schizophrenia.[1]

Chemical Synthesis

An efficient asymmetric synthesis of vabicaserin has been developed, enabling the production of the desired enantiomer in high yield and purity.

Experimental Protocol: Asymmetric Synthesis of Vabicaserin

A notable synthesis involves an oxidative multicomponent annulation and an asymmetric hydrogenation of a 3,4-substituted quinolinium salt.

-

Quinolinium Ring Assembly: An oxidative, multicomponent reaction is used to construct the quinolinium ring system in a single step from a commercially available benzodiazepine.

-

Asymmetric Hydrogenation: An unprecedented asymmetric hydrogenation of the resulting highly substituted quinolinium salt is performed to establish the two syn-oriented chiral centers.

-

Deprotection: The final step involves deprotection to yield vabicaserin hydrochloride.

This four-step synthesis achieves a 54% overall yield.[1]

Clinical Development

Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia. Several studies were initiated to evaluate its efficacy, safety, and tolerability.

Phase I Studies

A Phase I study (NCT00928551) was conducted to compare a modified formulation of vabicaserin to a reference formulation in healthy subjects. This was a randomized, open-label, single-dose, crossover study.

Phase II Studies

Several Phase II studies were conducted to evaluate vabicaserin in patients with schizophrenia.

NCT00265551: A 6-Week, Randomized, Double-Blind, Placebo-Controlled Trial

This was a key study that assessed the efficacy and safety of vabicaserin in adults with acute schizophrenia.

-

Design: Randomized, double-blind, placebo-controlled, with an active comparator (olanzapine).

-

Population: 314 hospitalized subjects with acute schizophrenia.

-

Intervention: Vabicaserin (200 mg/day or 400 mg/day), olanzapine (B1677200) (15 mg/day), or placebo.

-

Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale score.

Table 2: Key Efficacy Results from NCT00265551

| Treatment Group | Mean Change from Baseline in PANSS Positive Subscale Score (Week 6) | p-value vs. Placebo |

| Vabicaserin 200 mg/day | -5.7 | < 0.05 |

| Vabicaserin 400 mg/day | -4.4 | Not Significant |

| Olanzapine 15 mg/day | -6.5 | < 0.05 |

| Placebo | -3.2 | - |

Data from Shen et al. (2014).[3]

The 200 mg/day dose of vabicaserin demonstrated a statistically significant improvement in the primary endpoint compared to placebo, while the 400 mg/day dose did not. Vabicaserin was generally well-tolerated and was not associated with weight gain, a common side effect of olanzapine.[3]

NCT00563706: A Randomized, Double-Blind, Placebo-Controlled, Risperidone-Referenced Study

This adaptive-design study also aimed to establish the efficacy, safety, and tolerability of once-daily vabicaserin in subjects with acute exacerbations of schizophrenia.

-

Design: Randomized, double-blind, placebo-controlled, with an active comparator (risperidone).

-

Population: 199 subjects with acute exacerbations of schizophrenia.

-

Intervention: Vabicaserin (various doses), risperidone (B510), or placebo.

NCT00768612: A Safety and Tolerability Study in Japanese Subjects

This study was designed to evaluate the clinical safety and tolerability of vabicaserin in Japanese subjects with an acute exacerbation of schizophrenia, with risperidone as a reference. This study was withdrawn prior to enrollment.

Discontinuation of Development

Despite showing some promise in early clinical trials, the development of vabicaserin for schizophrenia was discontinued by Pfizer in 2010.[1] The reasons for this decision have not been publicly detailed but may have been related to a lack of robust efficacy, particularly at higher doses, or a strategic portfolio decision by the company.

Conclusion

This compound represents a significant effort to develop a novel antipsychotic with a mechanism of action centered on 5-HT2C receptor agonism. Its discovery and development provided valuable insights into the potential of this target for treating psychosis. While vabicaserin did not reach the market, the data generated from its preclinical and clinical studies continue to inform the ongoing research and development of new therapies for schizophrenia and other central nervous system disorders. The challenges encountered in its clinical development also highlight the complexities of translating preclinical findings into clinically meaningful efficacy for psychiatric conditions.

References

- 1. Asymmetric synthesis of vabicaserin via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JMIR Research Protocols - Effectiveness, Engagement, and Safety of a Digital Therapeutic (CT-155/BI 3972080) for Treating Negative Symptoms in People With Schizophrenia: Protocol for the Phase 3 CONVOKE Randomized Controlled Trial [researchprotocols.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

Vabicaserin Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabicaserin (B107045) Hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that was under development as a novel antipsychotic.[1][2] Its mechanism of action, centered on the modulation of the 5-HT2C receptor, offered a therapeutic approach distinct from conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Vabicaserin Hydrochloride, drawing from available preclinical and clinical data.

Pharmacokinetics

While specific quantitative pharmacokinetic parameters for Vabicaserin in humans are not extensively published in publicly available literature, some key characteristics have been described. Vabicaserin is known to be extensively metabolized in humans, with carbamoyl (B1232498) glucuronidation being a primary pathway.[4] Preclinical data suggests that Vabicaserin is not a substrate for human P-glycoprotein (P-gp), and it is assumed that the free concentration of the drug in the brain is equivalent to its free concentration in the plasma.[5]

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Species | Notes |

| Metabolism | Extensive | Human | Primarily via carbamoyl glucuronidation.[4] |

| P-gp Substrate | No | In vitro | [5] |

| Plasma Protein Binding | Data not available | - | - |

| Half-life (t½) | Data not available | - | - |

| Volume of Distribution (Vd) | Data not available | - | - |

| Clearance (CL) | Data not available | - | - |

Pharmacodynamics

Vabicaserin acts as a full agonist at the human 5-HT2C receptor with high potency and selectivity.[1][6] Its pharmacodynamic effects are mediated through the activation of this receptor, which is involved in the regulation of various neurotransmitter systems, including the mesolimbic dopamine pathway.[1][2]

Receptor Binding and Functional Activity

Vabicaserin exhibits high affinity for the 5-HT2C receptor and is significantly more selective for this receptor over the 5-HT2A and 5-HT2B subtypes.[6]

Table 2: this compound In Vitro Receptor Affinity and Functional Potency

| Parameter | Receptor | Value | Assay |

| Binding Affinity (Ki) | Human 5-HT2C | 3 nM | Radioligand binding assay with ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine.[6] |

| Human 5-HT2B | 14 nM | Radioligand binding assay with [³H]5HT.[6] | |

| Human 5-HT2A | >150 nM | [6] | |

| Functional Potency (EC50) | Human 5-HT2C | 8 nM | Calcium mobilization assay.[6] |

| Intrinsic Activity | Human 5-HT2C | Full Agonist | Calcium mobilization assay (Emax = 100%).[6] |

Clinical Efficacy in Schizophrenia

A key clinical trial evaluating the efficacy of Vabicaserin was a 6-week, randomized, double-blind, placebo-controlled, Phase IIa study in patients with acute exacerbations of schizophrenia (NCT00265551).[5][7]

Table 3: Efficacy of Vabicaserin in a 6-Week Phase IIa Study (NCT00265551)

| Treatment Group | N | Baseline PANSS Total Score (Mean) | Change from Baseline in PANSS Total Score (Mean) | p-value vs. Placebo |

| Vabicaserin 200 mg/day | 77 | 94.7 | -19.9 | <0.05 |

| Vabicaserin 400 mg/day | 77 | 94.5 | -16.5 | NS |

| Olanzapine 15 mg/day | 77 | 94.5 | -23.5 | <0.001 |

| Placebo | 77 | 94.7 | -11.2 | - |

| PANSS: Positive and Negative Syndrome Scale; NS: Not Significant. Data derived from Shen et al., 2014.[7] |

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by Vabicaserin initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum.

Caption: Canonical 5-HT2C Receptor Gq Signaling Pathway.

Generalized Experimental Workflow for In Vitro Assays

The characterization of Vabicaserin's pharmacodynamics relies on standardized in vitro assays to determine its binding affinity and functional potency at the target receptor.

References

- 1. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Vabicaserin Hydrochloride: A Technical Guide to its Role in Neurotransmitter Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabicaserin (B107045) hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders, particularly schizophrenia.[1][2] This technical guide provides an in-depth overview of the core pharmacological characteristics of vabicaserin, focusing on its mechanism of action and its modulatory effects on key neurotransmitter systems. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action

Vabicaserin's primary mechanism of action is as a full agonist at the serotonin 5-HT2C receptor.[1] Activation of these Gq-coupled receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels.[1]

Beyond its potent agonism at the 5-HT2C receptor, vabicaserin also exhibits antagonist activity at the 5-HT2B receptor and very weak antagonist activity at the 5-HT2A receptor.[1][3] This receptor binding profile contributes to its overall pharmacological effects on neurotransmitter systems.

Quantitative Data Presentation

The following tables summarize the key in vitro binding affinities and functional potencies of vabicaserin hydrochloride, as well as its in vivo effects on neurotransmitter levels.

Table 1: In Vitro Receptor Binding and Functional Potency of Vabicaserin

| Receptor | Parameter | Value | Reference |

| Human 5-HT2C | Ki (nM) | 3 | [1] |

| Human 5-HT2C | EC50 (nM) | 8 | [1] |

| Human 5-HT2B | IC50 (nM) | 29 | [1] |

| Human 5-HT2A | IC50 (nM) | 1,650 | [1] |

Table 2: In Vivo Effects of Vabicaserin on Neurotransmitter Systems in Rodent Models

| Neurotransmitter | Brain Region | Effect | Dose | Reference |

| Dopamine (B1211576) | Mesolimbic Pathway (Nucleus Accumbens) | Inhibition of release | Not Specified | [1] |

| Dopamine | Striatum | 39% decrease in levels | 17 mg/kg i.p. | |

| Dopamine | Ventral Tegmental Area (VTA) | 40-65% decrease in firing rate | 3-17 mg/kg i.p. | |

| Acetylcholine | Prefrontal Cortex | Increase in levels | Not Specified | [1] |

| Glutamate | Prefrontal Cortex | Increase in extracellular levels | Not Specified |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of vabicaserin and the general workflows for the experimental protocols described.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats | Journal of Neuroscience [jneurosci.org]

- 3. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Vabicaserin Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Preclinical Pharmacology, Experimental Methodologies, and Signaling Pathways of a Selective 5-HT2C Receptor Agonist.

Introduction

Vabicaserin (B107045) Hydrochloride (SCA-136) is a potent and selective serotonin (B10506) 2C (5-HT2C) receptor full agonist that has been investigated for its therapeutic potential in a range of central nervous system disorders, most notably schizophrenia.[1][2] Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, Vabicaserin offers a distinct mechanism of action by modulating dopaminergic and other neurotransmitter systems through the activation of 5-HT2C receptors.[2] This technical guide provides a comprehensive overview of the preclinical data available for Vabicaserin Hydrochloride, with a focus on its pharmacological properties, detailed experimental protocols used in its evaluation, and the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic agents and novel therapeutics for psychiatric disorders.

Mechanism of Action

Vabicaserin acts as a full agonist at the 5-HT2C receptor with high affinity and selectivity.[3] Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

The therapeutic effects of Vabicaserin in preclinical models of psychosis are believed to be mediated by its ability to modulate dopamine release in the mesolimbic pathway. By activating 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA), Vabicaserin enhances GABAergic inhibition of dopamine neurons, leading to a reduction in dopamine release in the nucleus accumbens.[2] This mesolimbic selectivity is a key feature of Vabicaserin, distinguishing it from typical antipsychotics that block dopamine receptors throughout the brain, which can lead to extrapyramidal side effects.[2] Furthermore, preclinical studies suggest that Vabicaserin can increase extracellular glutamate (B1630785) levels in the medial prefrontal cortex, which may contribute to its potential efficacy against cognitive deficits in schizophrenia.[2]

Preclinical Pharmacology: Quantitative Data

The following tables summarize the key quantitative data from preclinical studies involving this compound.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Activity | Reference |

| Human 5-HT2C | 3 | 8 | Full Agonist (Emax: 100%) | [3] |

| Human 5-HT2B | 14 | - | Antagonist/Partial Agonist | [3] |

| Human 5-HT2A | >150 (low affinity) | - | Antagonist | [3] |

Table 1: In Vitro Receptor Binding and Functional Activity of Vabicaserin. This table highlights the high affinity and functional potency of Vabicaserin for the human 5-HT2C receptor, along with its antagonist or partial agonist activity at the 5-HT2B receptor and low affinity for the 5-HT2A receptor.

| Brain Region | Dopamine Level Change | Vabicaserin Dose (mg/kg, i.p.) | Animal Model | Reference |

| Striatum | ↓ 39% | 17 | Rodent | [2] |

| Nucleus Accumbens | ↓ | Not specified | Rat | [1] |

| Ventral Tegmental Area (VTA) Firing | ↓ 40% | 3 | Rodent | [2] |

| Ventral Tegmental Area (VTA) Firing | ↓ 50% | 10 | Rodent | [2] |

| Ventral Tegmental Area (VTA) Firing | ↓ 65% | 17 | Rodent | [2] |

Table 2: In Vivo Effects of Vabicaserin on Dopamine Neurotransmission. This table summarizes the dose-dependent effects of Vabicaserin on dopamine levels and neuronal firing in key brain regions implicated in schizophrenia.

| Parameter | Value | Species | Route of Administration | Reference |

| Metabolism | Extensively metabolized via carbamoyl (B1232498) glucuronidation | Human, Monkey, Mouse, Dog | Oral | [5] |

| Systemic Exposure Ratio (Metabolite/Parent) | ~29 | Human | Oral | [5] |

| Systemic Exposure Ratio (Metabolite/Parent) | ~12 | Monkey | Oral | [5] |

| Systemic Exposure Ratio (Metabolite/Parent) | 1.5 - 1.7 | Mouse, Dog | Oral | [5] |

Table 3: Preclinical Pharmacokinetic Profile of Vabicaserin. This table provides an overview of the metabolic profile of Vabicaserin across different species, highlighting the significant formation of a carbamoyl glucuronide metabolite, particularly in humans and monkeys.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

5-HT2C Receptor Binding Assay (using 125I-DOI)

This protocol describes a radioligand binding assay to determine the affinity of Vabicaserin for the 5-HT2C receptor using the radiolabeled agonist 125I-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (125I-DOI).

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

-

Radioligand: 125I-DOI.

-

Non-specific Binding Control: Serotonin (5-HT) or another suitable 5-HT2C ligand at a high concentration (e.g., 10 µM).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the 5-HT2C receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

125I-DOI at a final concentration typically near its Kd value.

-

Either vehicle (for total binding), non-specific binding control (e.g., 10 µM 5-HT), or varying concentrations of Vabicaserin.

-

Cell membrane suspension (typically 20-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for Vabicaserin by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the functional agonist activity of Vabicaserin at the 5-HT2C receptor by measuring changes in intracellular calcium concentration using a fluorescent plate reader (e.g., FlexStation).

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Test Compound: this compound at various concentrations.

-

Reference Agonist: Serotonin (5-HT).

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescent Plate Reader with automated liquid handling (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in assay buffer for 30-60 minutes at 37°C.

-

Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a short period.

-

Compound Addition: The instrument's integrated liquid handler automatically adds varying concentrations of Vabicaserin or the reference agonist (5-HT) to the wells.

-

Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time (typically for 1-3 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 and Emax values for Vabicaserin by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of Vabicaserin on extracellular dopamine levels in the nucleus accumbens of freely moving rats.

Materials:

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Microdialysis Probes: Concentric microdialysis probes with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off.

-

Stereotaxic Apparatus.

-

Surgical Instruments.

-

Perfusion Pump.

-

Fraction Collector.

-

Artificial Cerebrospinal Fluid (aCSF): Perfusion buffer containing physiological concentrations of salts.

-

Test Compound: this compound dissolved in a suitable vehicle.

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD).

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the nucleus accumbens.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer Vabicaserin (e.g., via intraperitoneal injection) at the desired dose.

-

Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels. Compare the effects of different doses of Vabicaserin on dopamine release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Vabicaserin and a typical experimental workflow for its preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Vabicaserin Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabicaserin (B107045) Hydrochloride (formerly SCA-136) is a potent and selective serotonin (B10506) 5-HT2C receptor full agonist that was under investigation as a novel treatment for schizophrenia.[1] Developed by Wyeth, its clinical development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the core preclinical and clinical data on vabicaserin, with a focus on its mechanism of action, therapeutic applications, and detailed experimental findings. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. While existing antipsychotics primarily target dopamine (B1211576) D2 receptors, there is a significant need for novel mechanisms of action to address the full spectrum of symptoms and to mitigate side effects.[2] Vabicaserin emerged as a promising candidate due to its distinct pharmacological profile as a selective 5-HT2C receptor agonist.[3] Activation of the 5-HT2C receptor has been shown to modulate downstream dopaminergic and glutamatergic pathways, which are implicated in the pathophysiology of schizophrenia.[1][4]

Mechanism of Action

Vabicaserin acts as a full agonist at the serotonin 5-HT2C receptor.[1][4] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[5]

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like vabicaserin initiates a downstream signaling cascade. This process begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of neurotransmitter release.

Caption: Vabicaserin-activated 5-HT2C receptor signaling pathway.

By activating this pathway, vabicaserin has been shown to inhibit dopamine release in the mesolimbic pathway, which is thought to underlie its efficacy in treating the positive symptoms of schizophrenia.[1] Furthermore, it increases acetylcholine (B1216132) and glutamate (B1630785) levels in the prefrontal cortex, suggesting potential benefits for cognitive symptoms.[1]

Preclinical Pharmacology

Vabicaserin has demonstrated high affinity and selectivity for the 5-HT2C receptor in a variety of preclinical assays.

Receptor Binding and Functional Activity

The binding affinity and functional potency of vabicaserin have been characterized in vitro.

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 3 nM | Human 5-HT2C | Radioligand Binding | [4] |

| IC50 | 29 nM | Human 5-HT2B | Antagonist Assay | [1] |

| IC50 | 1,650 nM | Human 5-HT2A | Antagonist Assay | [1] |

| EC50 | 8 nM | Human 5-HT2C | Calcium Mobilization | [4] |

| Emax | 100% (relative to 5-HT) | Human 5-HT2C | Calcium Mobilization | [4] |

Experimental Protocols

3.2.1. Radioligand Binding Assay for 5-HT2C Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of vabicaserin for the human 5-HT2C receptor.

-

Method:

-

Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor were prepared.

-

Membranes were incubated with the radioligand ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine.

-

Increasing concentrations of vabicaserin were added to compete with the radioligand for receptor binding.

-

After incubation, bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was measured using a gamma counter.

-

The Ki value was calculated from the IC50 value (the concentration of vabicaserin that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[4]

-

3.2.2. Calcium Mobilization Assay for 5-HT2C Receptor Functional Activity

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of vabicaserin at the human 5-HT2C receptor.

-

Method:

-

CHO cells expressing the human 5-HT2C receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells were then stimulated with varying concentrations of vabicaserin.

-

Changes in intracellular calcium concentration were measured by monitoring the fluorescence of the dye.

-

The EC50 value, representing the concentration of vabicaserin that produces 50% of the maximal response, was determined from the dose-response curve.

-

The Emax value, representing the maximum response, was expressed as a percentage of the response induced by the endogenous ligand serotonin (5-HT).[4]

-

Clinical Development for Schizophrenia

Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia.

Phase II Clinical Trial (NCT00265551)

A 6-week, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of vabicaserin in hospitalized adult patients with an acute exacerbation of schizophrenia.[6]

4.1.1. Study Design

Caption: Experimental workflow of the NCT00265551 clinical trial.

4.1.2. Efficacy Results

The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale score.[6] Secondary endpoints included changes in the PANSS total score and the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.[6]

| Treatment Group | Change from Baseline in PANSS Positive Subscale vs. Placebo (Week 6) | Change from Baseline in PANSS Total Score vs. Placebo (Week 6) | Change from Baseline in CGI-S vs. Placebo (Week 6) | Reference |

| Vabicaserin 200 mg/day | Significant Improvement | Significant Improvement | Significant Improvement | [6] |

| Vabicaserin 400 mg/day | Non-significant decrease | Trend toward improvement | No significant improvement | [6] |

| Olanzapine 15 mg/day | Significant Improvement | Significant Improvement | Significant Improvement | [6] |

4.1.3. Safety and Tolerability

Both doses of vabicaserin were generally well-tolerated, with no significant safety signals.[6] Notably, unlike the active comparator olanzapine, vabicaserin was not associated with weight gain.[6]

Experimental Protocol (NCT00265551)

-

Objective: To evaluate the efficacy, safety, and tolerability of two fixed doses of vabicaserin compared with placebo in the treatment of adults with acute schizophrenia.

-

Study Population: 314 hospitalized subjects aged 18-65 years with a diagnosis of schizophrenia (DSM-IV) experiencing an acute exacerbation of psychotic symptoms.[6]

-

Interventions:

-

Vabicaserin 200 mg/day

-

Vabicaserin 400 mg/day

-

Olanzapine 15 mg/day (active comparator)

-

Placebo

-

-

Duration: 6 weeks of double-blind treatment.[6]

-

Outcome Measures:

-

Primary: Change from baseline to week 6 in the PANSS Positive Subscale score as assessed by central raters.

-

Secondary: Change from baseline in PANSS total and negative subscale scores, CGI-S, and CGI-I.

-

-

Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the primary and secondary efficacy endpoints.

Other Potential Therapeutic Applications

While the primary focus of vabicaserin's development was schizophrenia, its mechanism of action suggests potential utility in other CNS disorders. Preclinical studies have indicated that 5-HT2C receptor agonists may have antidepressant and anorectic (appetite-suppressing) effects.[1] However, clinical development for these indications was not pursued.

Conclusion

Vabicaserin hydrochloride is a selective 5-HT2C receptor full agonist that demonstrated a proof-of-concept for efficacy in the treatment of acute schizophrenia, particularly at the 200 mg/day dose. Its novel mechanism of action, which involves the modulation of dopamine and glutamate neurotransmission, offered a potential alternative to traditional antipsychotics. The favorable safety profile, especially the lack of weight gain, was a significant advantage. Despite these promising early findings, the clinical development of vabicaserin was discontinued. The data presented in this guide provide a valuable resource for understanding the therapeutic potential and challenges associated with targeting the 5-HT2C receptor for the treatment of psychiatric disorders.

References

- 1. Portico [access.portico.org]

- 2. Experimental Serotonergic Agents for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

In vitro and in vivo effects of Vabicaserin Hydrochloride

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Vabicaserin (B107045) Hydrochloride

Introduction

Vabicaserin Hydrochloride, also known by its codename SCA-136, is a selective and potent full agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor.[1][2][3] Developed initially by Wyeth, it was investigated for its therapeutic potential as a novel antipsychotic for treating schizophrenia and as an anorectic agent.[1][3] The rationale for its development stemmed from the understanding that 5-HT2C receptor activation modulates key neurotransmitter systems implicated in psychosis, such as the mesolimbic dopamine (B1211576) pathway.[1][4]

Despite a promising preclinical profile and a unique mechanism of action distinct from most antipsychotics that target dopamine D2 receptors directly, Vabicaserin's clinical development was discontinued (B1498344) after Phase II trials demonstrated only moderate efficacy in treating acute schizophrenia.[4][5][6]

This technical guide provides a comprehensive overview of the published in vitro and in vivo pharmacological data for Vabicaserin. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, summarized quantitative data, and visualizations of its mechanism and experimental workflows.

In Vitro Pharmacological Profile

The in vitro characteristics of Vabicaserin establish its high affinity, potency, and selectivity for the 5-HT2C receptor.

Receptor Binding Affinity

Vabicaserin demonstrates a high affinity for the human 5-HT2C receptor, with a dissociation constant (Ki) of 3 nM.[1][7][8] Its selectivity for the 5-HT2C receptor is over 50-fold when compared to a range of other serotonergic, noradrenergic, and dopaminergic receptors.[7][8] Its affinity for the closely related 5-HT2B and 5-HT2A receptor subtypes is significantly lower.[1][7][8]

| Receptor Subtype | Ligand | Binding Affinity Constant | Reference |

| Human 5-HT2C | [¹²⁵I]DOI | Kᵢ = 3 nM | [1][3][7][8] |

| Human 5-HT2B | [³H]5-HT | Kᵢ = 14 nM | [7][8] |

| Human 5-HT2A | - | IC₅₀ = 1,650 nM (Antagonist activity) | [1][3] |

Functional Activity

In functional assays, Vabicaserin acts as a potent, full agonist at the 5-HT2C receptor.[1][7] Its activity at other 5-HT2 subtypes is complex, exhibiting antagonism at the 5-HT2A receptor and context-dependent antagonism or partial agonism at the 5-HT2B receptor.[7][8][9] In tissues endogenously expressing 5-HT2B receptors, such as the rat stomach fundus, Vabicaserin functions as a competitive antagonist.[7][8]

| Receptor Subtype | Assay Type | Activity | Potency / Efficacy | Reference |

| Human 5-HT2C | Calcium Mobilization | Full Agonist | EC₅₀ = 8 nM ; Eₘₐₓ = 100% (relative to 5-HT) | [1][3][7] |

| Human 5-HT2A | Calcium Mobilization | Antagonist | - | [7][9] |

| Human 5-HT2B | Calcium Mobilization | Antagonist / Partial Agonist (depends on expression) | IC₅₀ = 29 nM | [1][3][7] |

| Rat Stomach Fundus | Tissue Contraction | Competitive Antagonist | - | [7][8] |

In Vivo Pharmacological Profile

In vivo studies in both preclinical animal models and human clinical trials have explored the physiological and therapeutic effects of Vabicaserin.

Preclinical Animal Studies

Preclinical research in rodents highlights Vabicaserin's selective impact on the mesolimbic dopamine system, which is a key target for antipsychotic action.

-

Dopamine Modulation : Acute administration in rodents reduces mesocorticolimbic dopaminergic activity, and chronic administration significantly decreases the number of spontaneously active mesocorticolimbic dopamine neurons.[4] Crucially, it achieves this without affecting dopamine levels in the striatum, a characteristic consistent with atypical antipsychotics and suggestive of a lower risk for extrapyramidal side effects.[4][10]

-

Glutamate (B1630785) Modulation : Vabicaserin has been shown to increase extracellular glutamate levels in the medial prefrontal cortex of rats, an effect that may contribute to improving cognitive function.[4]

| Parameter | Animal Model | Dose | Effect | Reference |

| Striatal Dopamine Levels | Rat | 17 mg/kg i.p. | ↓ 39% | [4] |

| VTA Dopamine Firing | Rat | 3 mg/kg i.p. | ↓ 40% | [4] |

| 10 mg/kg i.p. | ↓ 50% | [4] | ||

| 17 mg/kg i.p. | ↓ 65% | [4] | ||

| Dopamine Synthesis | Rat | 3 mg/kg s.c. | ↓ 27% | [4] |

| 10 mg/kg s.c. | ↓ 44% | [4] | ||

| Ventral Striatal Raclopride Binding | Rat | 10 mg/kg s.c. | ↑ 30% | [4] |

| 17 mg/kg s.c. | ↑ 40% | [4] |

-

Pharmacokinetics : In rats, the free concentrations of Vabicaserin in the brain, plasma, and cerebrospinal fluid are comparable (within a 1.5-fold range).[4][11] In vitro permeability assays indicate it is not a substrate for human P-glycoprotein (P-gp), suggesting good central nervous system penetration.[4][11]

Human Clinical Trials